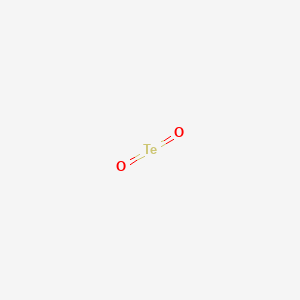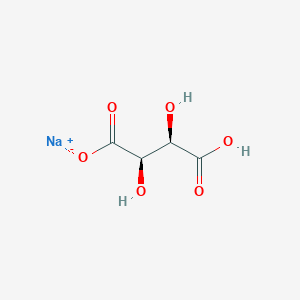
Cobalt(II) sulfate hydrate
Overview
Description
Cobalt(II) sulfate hydrate is an inorganic compound with the chemical formula CoSO₄·xH₂O, where x can vary, typically being 6 or 7. It is commonly found as a red or pink crystalline solid that is highly soluble in water and methanol. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Cobalt(II) sulfate hydrate, also known as Cobalt sulfate monohydrate, is primarily used in the synthesis of coordination polymers . It can also be used as a starting material in the synthesis of cobalt sulfides hexagonal nanocrystallites .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be used as a catalyst to synthesize benzazoles from alcohols and o-substituted anilines, and β-acetamido ketones via one-pot multi-component coupling reaction of aromatic aldehydes, acetophenones, and acetyl chlorides .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of coordination polymers and cobalt sulfides hexagonal nanocrystallites . These materials have various applications in fields such as catalysis, magnetism, and luminescence.
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. In the synthesis of coordination polymers and cobalt sulfides hexagonal nanocrystallites, the compound contributes to the formation of these materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the heptahydrate form of the compound is only stable at humidity >70% at room temperature, otherwise, it converts to the hexahydrate . The hexahydrate converts to the monohydrate and the anhydrous forms at 100 and 250 °C, respectively . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature.
Biochemical Analysis
Biochemical Properties
Cobalt(II) sulfate hydrate is considered a source of available cobalt for microbial synthesis of vitamin B12 in the gastrointestinal tract
Cellular Effects
It is known that cobalt compounds can have genotoxic effects and are presumed to be carcinogenic after inhalatory exposure
Molecular Mechanism
It is known that cobalt(II) has an odd number of electrons, making its salts paramagnetic
Temporal Effects in Laboratory Settings
This compound is stable, non-flammable, and hygroscopic . It undergoes dehydration at 41°C and 71°C
Metabolic Pathways
This compound is involved in the microbial synthesis of vitamin B12 in the gastrointestinal tract
Preparation Methods
Cobalt(II) sulfate hydrate can be synthesized through several methods:
Reaction with Sulfuric Acid: Metallic cobalt, cobalt oxide, cobalt hydroxide, or cobalt carbonate can be dissolved in dilute sulfuric acid, followed by crystallization to yield the heptahydrate form.
Industrial Production: The industrial production of this compound involves similar methods but on a larger scale, ensuring high purity and consistency of the product.
Chemical Reactions Analysis
Cobalt(II) sulfate hydrate undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions where cobalt can change its oxidation state.
Substitution Reactions: It can react with other anions to form different cobalt salts.
Common Reagents and Conditions: Reactions typically involve aqueous solutions and can be influenced by temperature and pH levels.
Major Products: Depending on the reaction, products can include other cobalt salts, such as cobalt carbonate when reacting with carbonate ions.
Scientific Research Applications
Cobalt(II) sulfate hydrate has numerous applications in scientific research:
Chemistry: Used in the synthesis of coordination polymers and cobalt sulfides.
Biology: Acts as a nutrient in trace amounts for certain biological processes.
Medicine: Investigated for its potential in various therapeutic applications.
Comparison with Similar Compounds
Cobalt(II) sulfate hydrate can be compared with other similar compounds:
Nickel(II) sulfate hydrate: Similar in structure and used in electroplating.
Iron(II) sulfate hydrate: Used in similar industrial applications but differs in its redox properties.
Manganese(II) sulfate hydrate: Also used in agriculture and industry but has different biological roles.
This compound stands out due to its unique combination of solubility, redox properties, and versatility in various applications.
Properties
IUPAC Name |
cobalt(2+);sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGORGFZEVHFAQU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026257 | |
| Record name | Cobalt sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13455-34-0, 60459-08-7 | |
| Record name | Cobalt sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60459-08-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALT SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZQA69KLC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B3427557.png)





